Decatransin
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Overview
Description
Decatransin is a novel cyclic decadepsipeptide isolated from the fungus Chaetosphaeria tulasneorum. It has shown potent bioactivity on mammalian and yeast cells by inhibiting protein translocation at the Sec61/SecYEG translocon
Preparation Methods
Synthetic Routes and Reaction Conditions
Decatransin is primarily isolated from natural sources, specifically the fungus Chaetosphaeria tulasneorum. The isolation process involves culturing the fungus and extracting the compound using organic solvents . Detailed synthetic routes for this compound have not been extensively documented, but its isolation from natural sources remains the primary method of preparation.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is typically produced in research laboratories through the cultivation of Chaetosphaeria tulasneorum and subsequent extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions
Decatransin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of this compound.
Substitution: This compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different bioactivities and properties compared to the parent compound .
Scientific Research Applications
Decatransin has a wide range of scientific research applications, including:
Mechanism of Action
Decatransin exerts its effects by inhibiting the Sec61/SecYEG translocon, a conserved protein-conducting channel involved in the translocation and insertion of proteins into the endoplasmic reticulum or plasma membrane . The compound binds to the translocon, preventing the translocation of nascent polypeptides and disrupting protein synthesis . This inhibition occurs independently of the translating ribosome, making this compound a unique inhibitor of protein translocation .
Comparison with Similar Compounds
Decatransin is similar to other translocation inhibitors, such as cotransin, apratoxin, ipomoeassin, and mycolactone . it has distinct properties that set it apart:
Properties
Molecular Formula |
C63H109N9O12 |
---|---|
Molecular Weight |
1184.6 g/mol |
IUPAC Name |
(3R,6S,9S,16S,19S,22S,29S,32S,35S,38S)-6-[(2S)-butan-2-yl]-29-[(1R)-1-hydroxyethyl]-7,16,20,30,33-pentamethyl-3,19,32,35-tetrakis(3-methylbutyl)-4-oxa-1,7,14,17,20,27,30,33,36-nonazatetracyclo[36.4.0.09,14.022,27]dotetracontane-2,5,8,15,18,21,28,31,34,37-decone |
InChI |
InChI=1S/C63H109N9O12/c1-17-42(10)52-63(83)84-51(34-30-41(8)9)61(81)70-35-21-18-24-47(70)55(75)65-45(31-27-38(2)3)57(77)67(14)48(33-29-40(6)7)58(78)69(16)53(44(12)73)62(82)72-37-23-20-25-49(72)59(79)66(13)46(32-28-39(4)5)54(74)64-43(11)56(76)71-36-22-19-26-50(71)60(80)68(52)15/h38-53,73H,17-37H2,1-16H3,(H,64,74)(H,65,75)/t42-,43-,44+,45-,46-,47-,48-,49-,50-,51+,52-,53-/m0/s1 |
InChI Key |
MKWDSBQRULFCIE-TYSZULMKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N2CCCC[C@H]2C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N3CCCC[C@H]3C(=O)N([C@H](C(=O)N[C@H](C(=O)N4CCCC[C@H]4C(=O)N1C)C)CCC(C)C)C)[C@@H](C)O)C)CCC(C)C)C)CCC(C)C)CCC(C)C |
Canonical SMILES |
CCC(C)C1C(=O)OC(C(=O)N2CCCCC2C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N3CCCCC3C(=O)N(C(C(=O)NC(C(=O)N4CCCCC4C(=O)N1C)C)CCC(C)C)C)C(C)O)C)CCC(C)C)C)CCC(C)C)CCC(C)C |
Origin of Product |
United States |
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